molecular formula C17H25NO5S B2415234 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 941870-08-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2415234
CAS No.: 941870-08-2
M. Wt: 355.45
InChI Key: KQDCCUGDDWVLHW-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core through a reaction between 2-acetylcyclohexanone and ethylene glycol, catalyzed by an acid to form the 1,4-dioxaspiro[4.5]decane structure . This intermediate is then reacted with a suitable sulfonamide derivative under basic conditions to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the spirocyclization step and the use of more efficient catalysts for the sulfonamide formation .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of a spirocyclic core and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-6-7-15(21-2)16(10-13)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDCCUGDDWVLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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